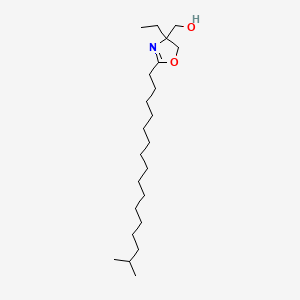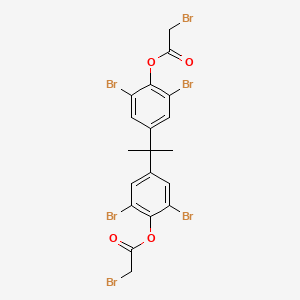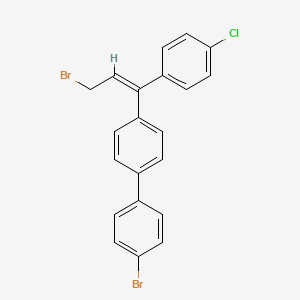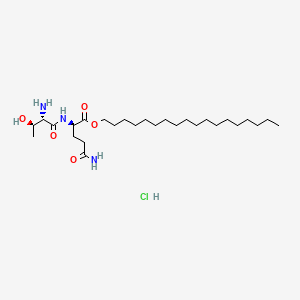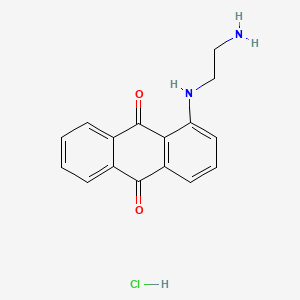
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is a chemical compound with the molecular formula C16H14N2O2.HCl and a molecular weight of 302.75. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 1- and 2-amino anthraquinones with tri-ethyl orthoformate and CH-acid compounds without using any solvent or catalyst at a mild temperature of 50°C . This method yields the desired products in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods: In industrial settings, 1-aminoanthraquinone, a precursor to 1-((2-Aminoethyl)amino)anthraquinone, can be synthesized via high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method. This process involves optimizing conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content to achieve high yields .
化学反应分析
Types of Reactions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone dyes.
Biology: It is used in the study of biological processes and as a fluorescent probe.
Industry: It is used in the production of dyes and pigments, as well as in environmental sensors.
作用机制
The mechanism of action of 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing cellular processes .
相似化合物的比较
- 1-Aminoanthraquinone
- 2-Aminoanthraquinone
- 1,4-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
Comparison: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is unique due to its specific aminoethyl substitution, which enhances its solubility and reactivity compared to other aminoanthraquinone derivatives. This makes it particularly useful in applications requiring high reactivity and solubility .
属性
CAS 编号 |
97404-13-2 |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC 名称 |
1-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c17-8-9-18-13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19;/h1-7,18H,8-9,17H2;1H |
InChI 键 |
WYTHYWAAQAHLGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


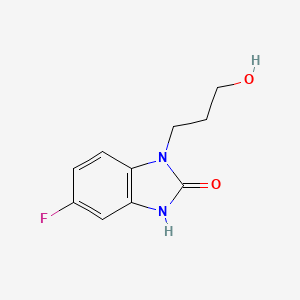

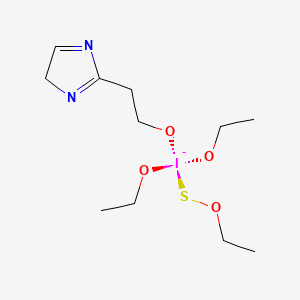
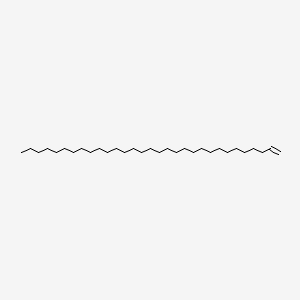
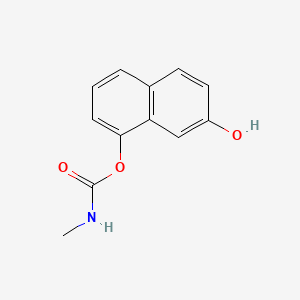
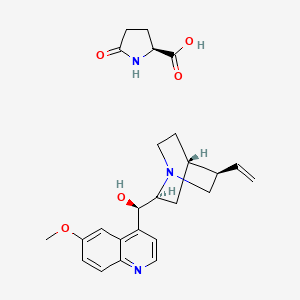
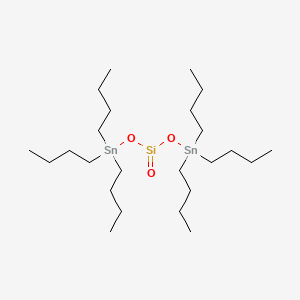
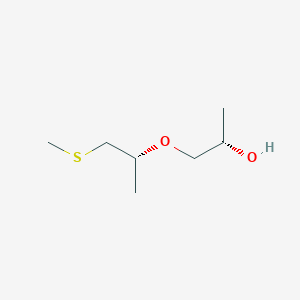
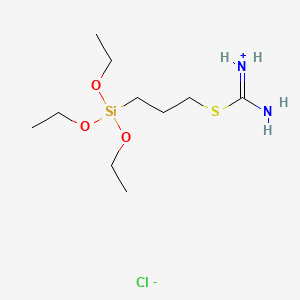
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
